1-(4-Methoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, along with methoxyphenyl and methylbenzenesulfonyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxyphenyl and methylbenzenesulfonyl groups can be introduced through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups or the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: can be compared with other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of 1-(4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE lies in its specific combination of a pyrrolo[1,2-a]pyrazine core with methoxyphenyl and methylbenzenesulfonyl substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C21H22N2O3S/c1-16-5-11-19(12-6-16)27(24,25)23-15-14-22-13-3-4-20(22)21(23)17-7-9-18(26-2)10-8-17/h3-13,21H,14-15H2,1-2H3 |
InChI Key |
GUXVSUCBFIWNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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